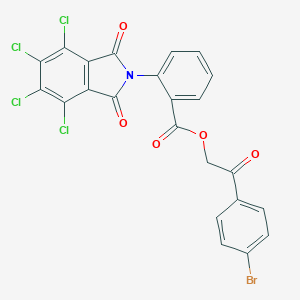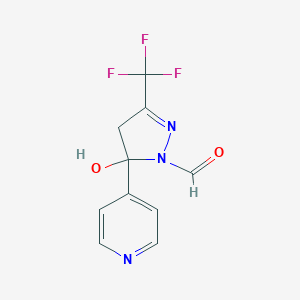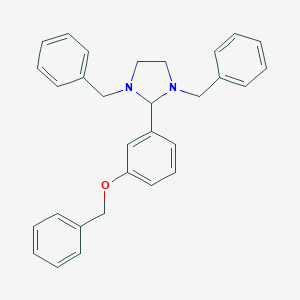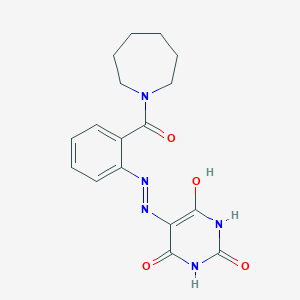![molecular formula C18H21N3O2 B407901 1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE](/img/structure/B407901.png)
1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxy-benzyl group and a pyridinyl-methanone moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with Methoxy-Benzyl Group: The piperazine ring is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride to introduce the methoxy-benzyl group.
Attachment of Pyridinyl-Methanone Moiety: Finally, the substituted piperazine is reacted with 4-pyridinecarboxaldehyde in the presence of a reducing agent like sodium borohydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridinyl-methanone moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxy-benzyl)-piperazin-1-yl]-pyridin-4-yl-methanone.
Reduction: Formation of 4-(4-methoxy-benzyl)-piperazin-1-yl]-pyridin-4-yl-methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE is studied for its potential as a ligand for various receptors. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The methoxy-benzyl group and the piperazine ring can interact with various receptors, modulating their activity. The pyridinyl-methanone moiety can further enhance these interactions by providing additional binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxy-benzyl)-piperidine: Similar structure but lacks the pyridinyl-methanone moiety.
4-(4-Benzyl-piperazin-1-yl)-pyridin-4-yl-methanone: Similar structure but lacks the methoxy group.
4-(4-Methoxy-benzyl)-piperazin-1-yl]-acetic acid: Similar structure but has an acetic acid moiety instead of pyridinyl-methanone.
Uniqueness
The uniqueness of 1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE lies in its combination of the methoxy-benzyl group, piperazine ring, and pyridinyl-methanone moiety. This combination provides a versatile scaffold for various chemical reactions and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H21N3O2 |
|---|---|
Poids moléculaire |
311.4g/mol |
Nom IUPAC |
[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-4-2-15(3-5-17)14-20-10-12-21(13-11-20)18(22)16-6-8-19-9-7-16/h2-9H,10-14H2,1H3 |
Clé InChI |
SLAJKKOTYDPXIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Benzylimino)methyl]-1,2-benzenediol](/img/structure/B407818.png)
![2-[2-(Benzyloxy)phenyl]-1,3-diphenylimidazolidine](/img/structure/B407819.png)
![1-{[(3-Chloro-2-methylphenyl)imino]methyl}-2-naphthol](/img/structure/B407822.png)


![2-[(5-Bromo-2-thienyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B407828.png)


![2-[(3-Pyridinylmethylene)amino]benzamide](/img/structure/B407832.png)
![N'-[(4-chlorophenoxy)acetyl]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B407833.png)


![Methyl 4-({2-[(4-methoxy-4-oxobutanoyl)anilino]ethyl}anilino)-4-oxobutanoate](/img/structure/B407837.png)
![(4E)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B407840.png)
